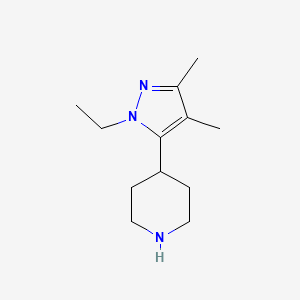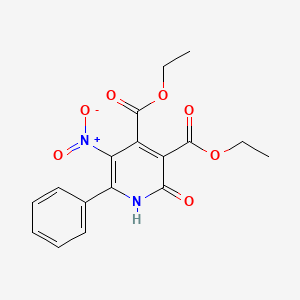
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by alkylation to introduce the ethyl and methyl groups. The final step involves the coupling of the pyrazole derivative with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent choice, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
科学的研究の応用
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyridine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Morpholine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyrrolidine
Uniqueness
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups further modifies its reactivity and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-4-15-12(9(2)10(3)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3 |
InChIキー |
ITAVCQFFEODSLQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
正規SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1646002.png)











![2-[2-(2-thienyl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B1646061.png)
